![molecular formula C7H11N3O2 B2443801 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid CAS No. 1247634-81-6](/img/structure/B2443801.png)
3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid
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Overview
Description
Scientific Research Applications
Anticancer and Antitumor Properties
The synthesis and biological evaluation of 1,2,4-triazole hybrids containing this compound revealed cytotoxic activity against tumor cell lines. Specifically, it demonstrated IC50 values ranging from 15.6 to 39.8 µM for MCF-7 breast cancer cells and 23.9 to 41.8 µM for HCT-116 colon cancer cells . Researchers are exploring its potential as an anticancer agent due to these promising results.
Nonlinear Optical Properties
Triazoles, including this compound, have gained attention for their nonlinear optical properties. These properties make them valuable in material sciences, where they can be used for designing optical devices, sensors, and communication systems . Investigating its nonlinear optical behavior could lead to novel applications in photonics.
Antimicrobial Activity
Derivatives of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid have been synthesized and evaluated for antimicrobial activity. These compounds exhibited potential against various pathogens, making them interesting candidates for developing new antimicrobial agents . Researchers continue to explore their effectiveness against specific bacteria and fungi.
Metal Coordination Complexes
The triazole moiety in this compound can serve as a ligand for metal ions. Researchers have investigated its coordination chemistry with transition metals, leading to the formation of metal complexes. These complexes may have applications in catalysis, sensing, and materials science .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit cytotoxic activities against various tumor cell lines .
Mode of Action
The exact mode of action of 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid is currently unknown due to the lack of specific studies on this compound . It is known that 1,2,4-triazole derivatives can interact with biological targets through hydrogen bonding, owing to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Related 1,2,4-triazole compounds have been shown to interfere with the function of various enzymes and receptors, thereby affecting multiple biochemical pathways .
Result of Action
Related 1,2,4-triazole compounds have been found to exhibit cytotoxic activities against various tumor cell lines .
properties
IUPAC Name |
3-methyl-2-(1,2,4-triazol-4-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)6(7(11)12)10-3-8-9-4-10/h3-6H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBDYKLLDZPIMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid | |
CAS RN |
1247634-81-6 |
Source
|
Record name | 3-methyl-2-(4H-1,2,4-triazol-4-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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